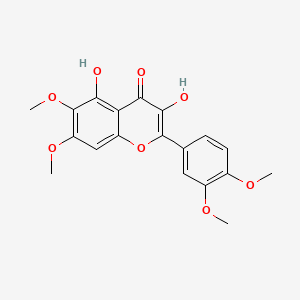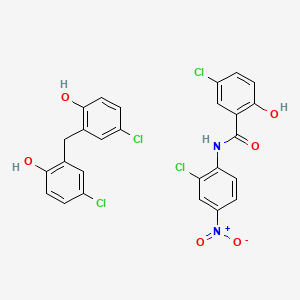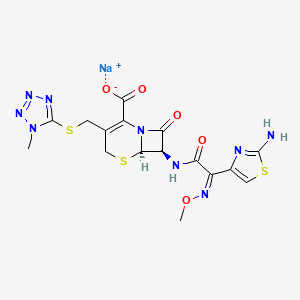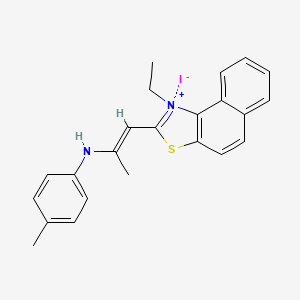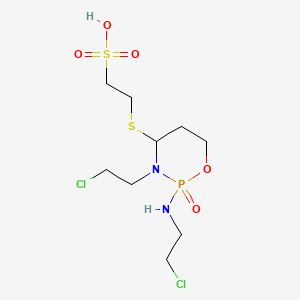
Ifosfamide-4-(2-thioethylsulphonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ifosfamide-4-(2-thioethylsulphonic acid) is a chemical compound known for its applications in the field of medicine, particularly in chemotherapy. It is a derivative of ifosfamide, which is an alkylating agent used to treat various types of cancer, including testicular cancer, soft tissue sarcoma, and others .
Méthodes De Préparation
The synthesis of Ifosfamide-4-(2-thioethylsulphonic acid) involves several steps. The primary synthetic route includes the reaction of ifosfamide with ethanesulfonic acid. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ifosfamide-4-(2-thioethylsulphonic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ifosfamide-4-(2-thioethylsulphonic acid) has several scientific research applications:
Chemistry: It is used in the study of alkylating agents and their mechanisms.
Biology: It is used to understand the effects of alkylating agents on biological systems.
Medicine: It is used in chemotherapy to treat various types of cancer.
Industry: It is used in the production of other chemical compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ifosfamide-4-(2-thioethylsulphonic acid) involves its conversion into active metabolites in the liver. These metabolites then interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, particularly in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Ifosfamide-4-(2-thioethylsulphonic acid) is similar to other alkylating agents such as cyclophosphamide and melphalan. it is unique in its specific structure and the types of cancer it is used to treat. Similar compounds include:
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Melphalan: An alkylating agent used to treat multiple myeloma and ovarian cancer.
Ifosfamide-4-(2-thioethylsulphonic acid) stands out due to its specific applications and the unique pathways it targets in cancer treatment.
Propriétés
Numéro CAS |
84210-88-8 |
|---|---|
Formule moléculaire |
C9H19Cl2N2O5PS2 |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
2-[[3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid |
InChI |
InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-12-19(14)13(5-3-11)9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) |
Clé InChI |
JGXCLYBJCVCFKL-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(N(C1SCCS(=O)(=O)O)CCCl)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
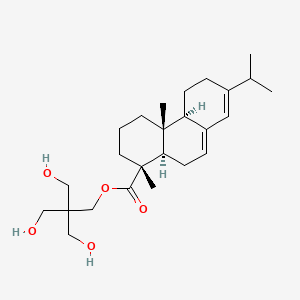
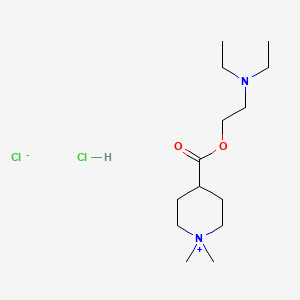




![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)

